molecular formula C23H16N2OS B2637691 2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE CAS No. 307510-50-5

2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE

Cat. No.: B2637691
CAS No.: 307510-50-5
M. Wt: 368.45
InChI Key: QDKDVSSMYPRIPI-UHFFFAOYSA-N
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Description

2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a naphthalene moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the attachment of the naphthalene moiety via a condensation reaction. The reaction conditions often require the use of catalysts, such as copper (I) salts, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce naphthylamines .

Scientific Research Applications

2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, inhibiting their activity and leading to cellular effects such as apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(NAPHTHALEN-1-YL)-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ACETAMIDE is unique due to its specific combination of a naphthalene moiety and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications .

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c26-21(14-17-9-5-8-15-6-1-3-10-18(15)17)24-23-25-22-19-11-4-2-7-16(19)12-13-20(22)27-23/h1-13H,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKDVSSMYPRIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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